molecular formula C19H29N3O5 B10820057 (2S,3R)-N1-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-N4-hydroxy-3-(hydroxymethyl)-2-p-tolylsuccinamide

(2S,3R)-N1-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-N4-hydroxy-3-(hydroxymethyl)-2-p-tolylsuccinamide

Cat. No.: B10820057
M. Wt: 379.5 g/mol
InChI Key: KNCYWVRUUBOHGE-RRFJBIMHSA-N
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Description

PKF-241-466 is a novel compound known for its dual inhibitory action on tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. These enzymes play crucial roles in various inflammatory processes, making PKF-241-466 a potential therapeutic agent for conditions such as asthma, chronic obstructive pulmonary disease, and other inflammatory disorders .

Preparation Methods

The synthesis of PKF-241-466 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature.

Chemical Reactions Analysis

PKF-241-466 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: PKF-241-466 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

PKF-241-466 exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. These enzymes are involved in the proteolytic release of various cell-surface proteins, including tumor necrosis factor-alpha, which plays a key role in inflammation. By inhibiting these enzymes, PKF-241-466 reduces the production of pro-inflammatory cytokines and other mediators, thereby mitigating inflammation and tissue damage .

Comparison with Similar Compounds

PKF-241-466 is similar to other dual inhibitors of tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases, such as PKF-242-484. Both compounds exhibit potent inhibitory activity and have shown efficacy in reducing inflammation in animal models. PKF-241-466 is unique in its specific molecular structure and the precise conditions under which it is synthesized .

Similar Compounds

  • PKF-242-484
  • FN-439 (an inhibitor of matrix metalloproteinases without effect on tumor necrosis factor-alpha converting enzyme)

PKF-241-466 stands out due to its dual inhibitory action and potential therapeutic applications in treating inflammatory diseases .

Properties

Molecular Formula

C19H29N3O5

Molecular Weight

379.5 g/mol

IUPAC Name

(2S,3R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-3-(hydroxymethyl)-2-(4-methylphenyl)butanediamide

InChI

InChI=1S/C19H29N3O5/c1-11-6-8-12(9-7-11)14(13(10-23)16(24)22-27)17(25)21-15(18(26)20-5)19(2,3)4/h6-9,13-15,23,27H,10H2,1-5H3,(H,20,26)(H,21,25)(H,22,24)/t13-,14+,15+/m0/s1

InChI Key

KNCYWVRUUBOHGE-RRFJBIMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@H](CO)C(=O)NO)C(=O)N[C@H](C(=O)NC)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(C(CO)C(=O)NO)C(=O)NC(C(=O)NC)C(C)(C)C

Origin of Product

United States

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